molecular formula C15H13N5O B5911172 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B5911172
M. Wt: 279.30 g/mol
InChI Key: AYXYPDPDBKMXKK-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell growth and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide is its versatility as a building block for the synthesis of novel compounds. 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide can be easily modified to introduce new functional groups and improve its pharmacological properties. However, one of the main limitations of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the research and development of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide. One area of interest is the development of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is the synthesis of novel materials using 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide as a building block. Additionally, the mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2-(1H-benzimidazol-1-yl) acetohydrazide with 3-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is a yellow solid with a melting point of 223-225°C.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in various fields, including cancer research, drug design, and material science. In cancer research, 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug design, 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, 2-(1H-benzimidazol-1-yl)-N'-(3-pyridinylmethylene)acetohydrazide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-18-9-12-4-3-7-16-8-12)10-20-11-17-13-5-1-2-6-14(13)20/h1-9,11H,10H2,(H,19,21)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPDPDBKMXKK-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C\C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)-N'-[(Z)-(pyridin-3-yl)methylidene]acetohydrazide

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